molecular formula C7H13NO B3105623 (4aS,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1542269-05-5

(4aS,7aS)-Octahydrocyclopenta[b]morpholine

Cat. No.: B3105623
CAS No.: 1542269-05-5
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-BQBZGAKWSA-N
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Description

(4aS,7aS)-Octahydrocyclopenta[b]morpholine is a bicyclic organic compound that features a morpholine ring fused to a cyclopentane ring

Mechanism of Action

Target of Action

It’s known that this compound is an important intermediate in the manufacture of moxifloxacin , a broad-spectrum antibacterial agent . Therefore, it’s plausible that the targets of (4aS,7aS)-Octahydrocyclopenta[b]morpholine could be related to bacterial enzymes or proteins, similar to Moxifloxacin.

Mode of Action

As an intermediate in the synthesis of Moxifloxacin , it might contribute to the overall antibacterial activity of the final product

Biochemical Pathways

Morpholine-derived compounds have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the metabolism of neurotransmitters . This suggests that this compound might influence neurotransmitter pathways, but further studies are required to confirm this.

Result of Action

As an intermediate in the synthesis of Moxifloxacin , it contributes to the overall antibacterial activity of the final product. The specific effects of this compound on cellular processes and structures require further investigation.

Biochemical Analysis

Biochemical Properties

(4aS,7aS)-Octahydrocyclopenta[b]morpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase-II, an enzyme essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The compound’s ability to bind to the enzyme’s active site and inhibit its action highlights its potential as a biochemical tool and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase-II can lead to alterations in cellular pH regulation, impacting metabolic processes and gene expression patterns . Additionally, its effects on monoamine oxidase suggest potential implications for neurotransmitter regulation and cellular signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase-II by occupying the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to downstream effects on cellular processes regulated by carbonic anhydrase-II. Additionally, its interaction with monoamine oxidase involves binding to the enzyme and inhibiting its activity, which can affect neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to maintain its inhibitory effects on carbonic anhydrase-II and monoamine oxidase, suggesting sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, potential toxic effects have been observed, including disruptions in metabolic processes and cellular signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. Its inhibition of carbonic anhydrase-II affects metabolic flux and metabolite levels, impacting processes such as gluconeogenesis and lipogenesis . Additionally, its interaction with monoamine oxidase influences neurotransmitter metabolism, with potential implications for neurological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity. Studies have shown that this compound is efficiently transported into cells, where it exerts its inhibitory effects on target enzymes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cytoplasm and mitochondria allows it to interact with carbonic anhydrase-II and monoamine oxidase, respectively, facilitating its inhibitory effects on these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-Octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with cyclic ketones or aldehydes, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often utilize photocatalytic coupling reactions and other advanced techniques to achieve high purity and yield .

Scientific Research Applications

Chemistry

In chemistry, (4aS,7aS)-Octahydrocyclopenta[b]morpholine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as a potential inhibitor of certain enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of other chemicals. Its stability and reactivity make it a valuable component in the production of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7aS)-Octahydrocyclopenta[b]morpholine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .

Properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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